Dichlorpromazine

Description

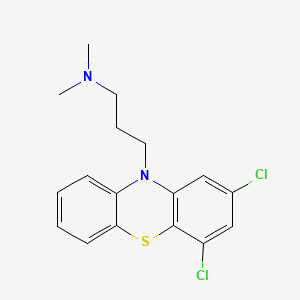

Structure

2D Structure

3D Structure

Properties

CAS No. |

3689-36-9 |

|---|---|

Molecular Formula |

C17H18Cl2N2S |

Molecular Weight |

353.3 g/mol |

IUPAC Name |

3-(2,4-dichlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C17H18Cl2N2S/c1-20(2)8-5-9-21-14-6-3-4-7-16(14)22-17-13(19)10-12(18)11-15(17)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |

InChI Key |

BRABGWAAPWTHSE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3Cl)Cl |

Origin of Product |

United States |

Historical Development and Classification

Origins and Early Synthesis within the Phenothiazine (B1677639) Class

The journey of phenothiazine compounds in medicine began with the synthesis of phenothiazine itself in 1883. Initially utilized for its anthelmintic properties, the therapeutic potential of its derivatives was not fully realized until the mid-20th century. The synthesis of Chlorpromazine (B137089) in the early 1950s by Rhône-Poulenc laboratories in France marked a revolutionary step in the treatment of psychiatric disorders and spurred further research into structurally similar compounds.

The synthesis of phenothiazine derivatives typically involves the cyclization of a diarylamine with sulfur. Modifications to the phenothiazine nucleus and the N-10 side chain were systematically explored to understand their impact on pharmacological activity. The introduction of a chlorine atom at the C-2 position of the phenothiazine ring, as seen in Chlorpromazine, was found to significantly enhance its antipsychotic potency. The early synthesis of such compounds laid the groundwork for the development of a wide array of phenothiazine-based drugs, including, presumably, Dichlorpromazine.

Development by the Czechoslovakian Pharmaceutical Industry

Classification as a Minor Tranquilizer

Tranquilizers are broadly categorized into major and minor tranquilizers. Major tranquilizers, also known as antipsychotics or neuroleptics, are primarily used to treat severe psychiatric disorders like schizophrenia. Minor tranquilizers, on the other hand, are typically anxiolytics and hypnotics used for anxiety and sleep disorders.

The classification of a phenothiazine derivative as a major or minor tranquilizer depends on its pharmacological profile, particularly its potency in blocking dopamine (B1211576) D2 receptors. Compounds with strong D2 receptor antagonism exhibit robust antipsychotic effects and are classified as major tranquilizers. While the specific pharmacological data for this compound is not extensively published, its structural similarity to Chlorpromazine, a potent D2 antagonist, would suggest a potential for antipsychotic activity. However, if structural modifications, such as the addition of a second chlorine atom, were to alter its receptor binding profile, leading to more pronounced sedative and anxiolytic effects with weaker antipsychotic properties, it might be classified as a minor tranquilizer. Without specific binding affinity data, its precise classification remains speculative based on general structure-activity relationships of phenothiazines.

Design Rationale: Structural Modification for Enhanced Therapeutic Efficacy and Pharmacokinetic Properties

The rationale behind the structural modification of phenothiazine derivatives is to improve their therapeutic index by enhancing efficacy and optimizing pharmacokinetic properties. The introduction of electron-withdrawing groups, such as chlorine, at the C-2 position of the phenothiazine ring is a key structural feature for potent antipsychotic activity. This is because the substituent at this position is believed to influence the conformation of the side chain, which is crucial for its interaction with the dopamine D2 receptor.

The design of this compound, featuring two chlorine atoms on the phenothiazine nucleus, would theoretically be aimed at further modulating the electronic properties of the ring system. This could potentially lead to:

Enhanced Receptor Binding: The second chlorine atom could alter the electron distribution in the phenothiazine ring, potentially leading to a more favorable interaction with the target receptor and thus higher potency.

Modified Pharmacokinetics: The addition of another halogen atom would increase the lipophilicity of the molecule. This could affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased lipophilicity might enhance its ability to cross the blood-brain barrier, leading to higher concentrations in the central nervous system. However, it could also lead to increased storage in fatty tissues and a longer half-life.

The precise impact of a second chlorine atom on the therapeutic efficacy and pharmacokinetic properties of a promazine derivative would require detailed experimental investigation.

Research Findings

Due to the limited specific research available on this compound, the following tables are constructed based on the general properties of phenothiazines and the known effects of chlorination on this class of compounds.

| Property | General Description for Phenothiazines | Postulated Impact of Dichlorination |

| Chemical Synthesis | Typically synthesized via the reaction of a substituted diphenylamine with sulfur. | Would likely involve the use of a dichlorinated diphenylamine precursor. |

| Receptor Targets | Primarily dopamine D2 receptors; also serotonin (B10506), histamine (B1213489), and adrenergic receptors. | Potentially altered affinity and selectivity for dopamine and other receptors. |

| Therapeutic Effects | Antipsychotic, antiemetic, sedative. | Potentially enhanced or modified antipsychotic and sedative properties. |

| Pharmacokinetic Parameter | General Profile for Phenothiazines | Potential Influence of Dichlorination |

| Absorption | Generally well-absorbed orally, but subject to first-pass metabolism. | Increased lipophilicity may alter absorption rates. |

| Distribution | Widely distributed in the body, with high concentrations in the brain. | Higher lipophilicity could lead to greater brain penetration but also increased fat sequestration. |

| Metabolism | Extensively metabolized in the liver, primarily by oxidation and conjugation. | The presence of two chlorine atoms may influence the rate and pathways of metabolism. |

| Excretion | Excreted in the urine and feces as metabolites. | Changes in metabolism would affect the excretion profile. |

Investigative Approaches to Mechanism of Action and Receptor Interactions

Dopaminergic Receptor Antagonism Hypotheses

The prevailing hypothesis for the action of many phenothiazine (B1677639) compounds centers on their ability to antagonize dopamine (B1211576) receptors. This blockade is believed to be a cornerstone of their pharmacological effects.

Theoretical Framework of Dopamine Receptor Blockade in Psychopharmacology

The theoretical basis for the antipsychotic effects of phenothiazines lies in the "dopamine hypothesis," which posits that an overactivity of dopaminergic pathways contributes to psychotic symptoms. patsnap.com By acting as antagonists at dopamine receptors, particularly the D2 subtype, these drugs are thought to reduce excessive dopaminergic neurotransmission, thereby alleviating these symptoms. patsnap.comwikipedia.org The therapeutic efficacy of typical antipsychotics often correlates with their affinity for the D2 receptor. wikipedia.org The blockade of dopamine receptors in the mesolimbic pathway is associated with the antipsychotic effects, while blockade in the nigrostriatal system can lead to extrapyramidal side effects. wikipedia.org While the precise mechanism of action for many phenothiazines, including the closely related chlorpromazine (B137089), is not fully understood, their role as dopamine antagonists is a key aspect of their pharmacological profile. wikipedia.orgpediatriconcall.com

Enzyme Activity Modulation Studies

Beyond receptor interactions, the influence of dichlorpromazine on specific enzymes has been a focus of in vitro research to understand its broader biochemical impact.

Inhibition of Monoamine Oxidase Activity in in vitro Systems

Research has demonstrated that this compound can influence the activity of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin (B10506). jst.go.jp In comparative in vitro studies, several phenothiazine derivatives were tested for their ability to inhibit MAO. The results indicated a hierarchy of inhibition among the tested compounds.

One study found that monoamine oxidase from both liver and brain sources was inhibited by chlorpromazine, and this inhibition was not reversed by the addition of cysteine, glutathione, or FAD. jst.go.jp The study ranked the inhibitory potency of several phenothiazines on monoamine oxidase in the following descending order: chlorpromazine, phenergan, promazine, this compound, 3-chloro, 10-piperidinoacetyl phenothiazine, and chlorpromazine sulfoxide. jst.go.jp This places this compound as a notable, albeit not the most potent, inhibitor of MAO activity within this specific group of analogues. jst.go.jp

| Compound | Relative Order of Monoamine Oxidase Inhibition |

| Chlorpromazine | 1 |

| Phenergan | 2 |

| Promazine | 3 |

| This compound | 4 |

| 3-chloro, 10-piperidinoacetyl phenothiazine | 5 |

| Chlorpromazine sulfoxide | 6 |

| This table is based on the findings from a study on the effects of chlorpromazine and its analogues on monoamine oxidase. jst.go.jp |

Comparative Receptor Binding Profiles within Phenothiazine Analogues

While direct and explicit comparative binding studies detailing the unique receptor binding profile of this compound are not extensively available in the provided search results, the structure-activity relationship (SAR) of phenothiazines offers insights. The pharmacological activity of phenothiazines is significantly influenced by the substituents at positions 2 and 10 of the phenothiazine ring structure. brieflands.com Electron-withdrawing groups at the C-2 position are known to increase antipsychotic activity. slideshare.net Given that this compound is a chlorinated derivative of promazine, the presence and position of the chlorine atoms would be expected to modulate its receptor binding affinities compared to other phenothiazines, but specific data on its unique binding profile was not found. jst.go.jpresearchgate.net

Pre Clinical Pharmacological Research Methodologies

Analytical Applications in Related Compound Studies

Dichlorpromazine (diCPZ) serves a crucial role in the quantitative analysis of other phenothiazine (B1677639) compounds and their metabolites, particularly as an internal standard in chromatographic methods. An internal standard is a compound added in a constant amount to samples, the standard, and blanks, which helps to correct for the loss of analyte during sample preparation and analysis. The chemical similarity of this compound to other phenothiazines, combined with its distinct chromatographic behavior, makes it suitable for this purpose.

In a notable study focused on developing a sensitive gas-liquid chromatographic (GLC) method for measuring chlorpromazine (B137089) and its key metabolites, this compound was selected as the internal standard. scispace.com This research was critical for understanding the pharmacokinetics of chlorpromazine in patient populations. The analysis was conducted on plasma samples from chronic schizophrenic patients to correlate drug and metabolite concentrations with clinical outcomes. scispace.com

The GLC method utilized an electron-capture detector, which is highly sensitive to the halogenated structure of this compound. In the assay, this compound provided a well-defined chromatographic peak that was clearly resolved from the parent drug, chlorpromazine, and its major metabolites, 7-hydroxychlorpromazine (B195717) and chlorpromazine sulphoxide. scispace.com This separation is essential for accurate quantification. The retention times recorded in the study highlight the distinct elution profile of each compound under the specified chromatographic conditions. scispace.com

The table below summarizes the compounds analyzed and their respective retention times from a chromatograph trace presented in the study, demonstrating the effective separation achieved using this method. scispace.com

| Compound | Abbreviation | Retention Time (minutes) | Role in Analysis |

| Chlorpromazine | CPZ | 1.75 | Analyte (Parent Drug) |

| Monodesmethylchlorpromazine | NOR₁ | Not specified in trace | Analyte (Metabolite) |

| This compound | diCPZ | 2.6 | Internal Standard |

| 7-hydroxychlorpromazine | 7-OH-CPZ | 4.4 | Analyte (Metabolite) |

| Chlorpromazine sulphoxide | CPZ-SO | 5.0 | Analyte (Metabolite) |

Beyond GLC, the utility of this compound as an internal standard has been noted in other analytical techniques. For instance, it has been employed in liquid chromatography with amperometric detection for the determination of promethazine (B1679618) in serum or plasma. researchgate.net

Experimental Studies of Central Effects in Non-Human Systems

Detailed preclinical experimental studies focusing specifically on the central effects of this compound in non-human systems are not extensively documented in the available literature. Research on the central nervous system effects of phenothiazines has predominantly centered on widely used therapeutic agents such as chlorpromazine. ijpp.comnih.govcellmolbiol.org These studies in animal models typically investigate effects like catalepsy, blockade of dopamine (B1211576) agonist-induced behaviors, and changes in locomotor activity to model the therapeutic and side effects seen in humans. ijpp.comnih.gov However, specific data isolating the central effects of this compound itself within such experimental paradigms are sparse.

Investigation of Cellular Interactions (If specific to this compound beyond broad class effects)

There is a lack of research specifically investigating the cellular interactions of this compound that would distinguish it from the broader class effects of phenothiazines. Studies on phenothiazine interactions at the cellular level, such as their effects on membrane structure and ion channels, have primarily used chlorpromazine as the model compound. oncotarget.comnih.gov For example, research has shown that chlorpromazine interacts with the human erythrocyte membrane, causing changes in membrane thickness and inducing the formation of particle-free patches, which are interpreted as lateral phase separations within the bilayer. nih.gov Without dedicated studies on this compound, it is presumed to share the general lipophilic and membrane-destabilizing properties characteristic of the phenothiazine group. inchem.org

Future Directions in Dichlorpromazine Research

Exploration of Structure-Activity Relationships for Halogenated Phenothiazines

The therapeutic efficacy of phenothiazine (B1677639) derivatives is intrinsically linked to their chemical structure, a concept extensively explored through structure-activity relationship (SAR) studies. A primary determinant of antipsychotic potency within this class is the nature and position of substituents on the phenothiazine nucleus. For decades, it has been understood that an electron-withdrawing substituent at the 2-position of the phenothiazine ring is crucial for significant neuroleptic activity. Chlorpromazine (B137089), with its single chlorine atom at this position, serves as a foundational example of this principle.

Dichlorpromazine, featuring chlorine atoms at both the 2- and 4-positions, presents a compelling case for further SAR exploration. The introduction of a second halogen atom raises critical questions about its influence on the molecule's interaction with dopamine (B1211576) receptors, particularly the D2 subtype, which is a key target for typical antipsychotics. The additional electron-withdrawing chlorine atom in this compound can be hypothesized to alter the electronic distribution across the phenothiazine ring system, potentially affecting the conformation of the side chain at the 10-position, which is also known to be critical for activity. This, in turn, could modulate receptor binding affinity and selectivity.

Future research should systematically investigate the impact of di- and poly-halogenation on the pharmacological profile of phenothiazines. A comprehensive study could involve the synthesis and evaluation of a series of derivatives with varying halogen substituents (fluorine, bromine) at different positions on the phenothiazine ring, in addition to the essential 2-position. This would allow for a more nuanced understanding of how the size, electronegativity, and position of these halogens collectively influence receptor binding and functional activity.

A comparative analysis of the binding affinities of mono-halogenated versus di-halogenated phenothiazines at a broad range of CNS receptors would be highly informative. Such studies could reveal whether the addition of a second halogen atom enhances affinity for D2 receptors, alters the ratio of D1/D2 binding, or introduces significant interactions with other receptor systems, such as serotonin (B10506) or adrenergic receptors.

Table 1: Comparative Structural Features of Halogenated Phenothiazines

| Compound | Halogen Substituent(s) | Position(s) of Halogen(s) | Nature of Side Chain at Position 10 |

| Chlorpromazine | Chlorine | 2 | 3-(dimethylamino)propyl |

| This compound | Chlorine | 2, 4 | 3-(dimethylamino)propyl |

| Fluphenazine | Trifluoromethyl | 2 | 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl |

| Perphenazine | Chlorine | 2 | 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl |

Re-evaluation in Modern Neuropharmacological Models (If relevant to specific research gaps)

The initial characterization of this compound and its congeners was conducted using the pharmacological tools available in the mid-20th century. While these foundational studies established their primary mechanism of action as dopamine receptor antagonism, our understanding of neuropharmacology and the complexity of psychiatric disorders has since evolved significantly. There is a notable gap in the scientific literature regarding the re-evaluation of this compound using contemporary neuropharmacological models.

Modern drug discovery platforms offer the capability to screen compounds against extensive panels of receptors, ion channels, and transporters. A comprehensive in vitro pharmacological profiling of this compound would provide a detailed picture of its receptor binding affinities. It is plausible that, like chlorpromazine, this compound interacts with a range of receptors beyond the D2 receptor, including various serotonin (5-HT) subtypes, alpha-adrenergic, and histamine (B1213489) receptors. wikipedia.orgpatsnap.com Quantifying these interactions is essential, as they could contribute to both the therapeutic effects and the side-effect profile of the compound. For instance, a significant affinity for 5-HT2A receptors, in conjunction with D2 antagonism, is a hallmark of many atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects. nih.govnih.gov

Advanced electrophysiological techniques, such as patch-clamp studies on specific neuronal populations, could elucidate the functional consequences of this compound's receptor binding. Such studies could investigate its effects on neuronal excitability, synaptic transmission, and plasticity in key brain circuits implicated in psychosis, such as the mesolimbic and mesocortical pathways.

Furthermore, modern behavioral pharmacology employs a sophisticated battery of animal models to assess the effects of compounds on various domains of psychopathology, including not only positive symptoms but also negative and cognitive symptoms, which are poorly addressed by older antipsychotics. Re-evaluating this compound in these models could uncover a more complex behavioral profile than was previously appreciated.

The lack of a modern, comprehensive neuropharmacological workup of this compound represents a significant research gap. Such a re-evaluation is not merely an academic exercise; it could potentially uncover novel therapeutic properties or provide a rationale for the development of new, more selective halogenated phenothiazines with improved clinical profiles.

Table 2: Potential Modern Neuropharmacological Assays for this compound Re-evaluation

| Assay Type | Technique | Potential Insights |

| In Vitro Receptor Profiling | Radioligand Binding Assays | Quantitative affinities for a wide range of CNS receptors (dopamine, serotonin, adrenergic, muscarinic, histamine subtypes). |

| Functional Assays | Second Messenger Assays (e.g., cAMP, calcium flux) | Determination of agonist, antagonist, or inverse agonist activity at specific receptors. |

| Electrophysiology | Patch-Clamp Recording in Brain Slices | Assessment of effects on neuronal firing, synaptic currents, and ion channel function in relevant brain regions. |

| Behavioral Pharmacology | Rodent Models of Psychosis (e.g., prepulse inhibition, conditioned avoidance) | Evaluation of antipsychotic-like efficacy and potential for extrapyramidal side effects. |

| Cognitive Function Models | Novel Object Recognition, Morris Water Maze | Assessment of potential effects on cognitive deficits associated with schizophrenia. |

Q & A

Q. What standardized assay methods are recommended for quantifying dichlorpromazine purity in pharmacological studies?

Methodological Answer:

- Titrimetric Assay : Use 0.1M perchloric acid in glacial acetic acid with crystal violet as an indicator. Dissolve this compound in mercuric acetate solution to stabilize the amine group during titration .

- HPLC Validation : Pair reverse-phase C18 columns with UV detection at 254 nm. Validate methods per ICH guidelines, ensuring resolution from impurities like chlorpromazine sulfoxide (EP Impurity A) .

- Reference Standards : Use EP-certified standards (e.g., Sigma Aldrich’s chlorpromazine hydrochloride, CAS 69-09-0) to calibrate instruments and confirm identity via NMR or FTIR .

Q. How should researchers design in vitro experiments to evaluate this compound’s dopamine receptor antagonism?

Methodological Answer:

- Cell Line Selection : Use HEK-293 cells transfected with human D2 dopamine receptors. Include negative controls (untransfected cells) and positive controls (haloperidol) .

- Radioligand Binding Assays : Employ [³H]spiperone to measure receptor affinity. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with Schild analysis for competitive antagonism .

- Data Normalization : Express results as % inhibition relative to baseline (vehicle control) to account for batch-to-batch variability .

Q. What are the key considerations for ensuring reproducibility in this compound pharmacokinetic studies?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats (n ≥ 8/group) with matched age/weight. Administer doses intravenously (1 mg/kg) and orally (5 mg/kg) to assess bioavailability .

- Sample Preparation : Stabilize plasma samples with EDTA and sodium metabisulfite to prevent oxidation. Quantify via LC-MS/MS with a lower limit of detection (LLOD) ≤ 0.1 ng/mL .

- Ethical Compliance : Obtain IRB approval (protocol number, date) and adhere to ARRIVE guidelines for reporting animal studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s neurotoxicity in long-term exposure models be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models. Adjust for covariates (dose, exposure duration, species) via subgroup analysis .

- Mechanistic Validation : Conduct RNA-seq on rat cortical neurons post-exposure to identify dysregulated pathways (e.g., oxidative stress markers like SOD1 or apoptosis genes like BAX) .

- Dose-Response Curves : Compare NOAEL (no-observed-adverse-effect level) across species using benchmark dose (BMD) modeling .

Q. What advanced techniques are used to characterize this compound’s interaction with non-dopaminergic targets (e.g., histamine H1 receptors)?

Methodological Answer:

- Cryo-EM Structural Analysis : Resolve receptor-ligand complexes at ≤3Å resolution. Use mutagenesis (e.g., H1 receptor D107A mutant) to confirm binding site interactions .

- Thermodynamic Profiling : Measure ΔG and ΔH via isothermal titration calorimetry (ITC). Compare with promethazine to assess selectivity .

- In Silico Docking : Utilize Schrödinger’s Glide for binding affinity predictions. Validate with free-energy perturbation (FEP) calculations .

Q. How can researchers address discrepancies in reported metabolic pathways of this compound across species?

Methodological Answer:

- Cross-Species Microsomal Assays : Incubate this compound with liver microsomes from humans, rats, and dogs. Identify metabolites via UPLC-QTOF-MS and compare CYP450 isoforms involved (e.g., CYP2D6 vs. CYP3A4) .

- Isotope-Labeling : Synthesize deuterated this compound (d4-label at methyl groups) to track metabolic fate in vivo .

- Population PK Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to quantify inter-species variability in clearance rates .

Data Contradiction & Synthesis Challenges

Q. What strategies are effective for reconciling contradictory findings on this compound’s efficacy in treatment-resistant schizophrenia?

Methodological Answer:

- Blinded Replication Studies : Collaborate across institutions to replicate key trials (e.g., 12-week RCTs with PANSS scores). Use CONSORT guidelines for reporting .

- Polypharmacy Adjustments : Stratify patients by concomitant medications (e.g., clozapine) to isolate this compound’s effect size .

- Bayesian Adaptive Trials : Dynamically allocate patients to high/low-dose arms based on interim efficacy/safety data .

Q. How should impurities in this compound reference materials be managed to ensure experimental validity?

Methodological Answer:

- EP/ICH Compliance : Quantify impurities (e.g., desmethylchlorpromazine, CAS 1225-64-5) via gradient HPLC with a limit of ≤0.15% per EP monographs .

- Forced Degradation Studies : Expose samples to heat (40°C/75% RH), light (1.2 million lux hours), and acidic/alkaline conditions to identify degradation pathways .

- Collaborative Testing : Participate in proficiency testing programs (e.g., EDQM) to cross-validate impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.